molecular formula C15H10ClNO4S B065708 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid CAS No. 175278-52-1

3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

Cat. No.: B065708
CAS No.: 175278-52-1
M. Wt: 335.8 g/mol
InChI Key: SMDXKQQBZBHRFO-UHFFFAOYSA-N
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Description

3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid is a synthetically derived small molecule of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a chlorophenylthio ether, a nitro group, and an acrylic acid moiety, making it a versatile intermediate and a potential pharmacophore. Researchers primarily utilize this compound as a key building block in the synthesis of more complex molecules for screening against various biological targets. Its structural features suggest potential application in the development of enzyme inhibitors, particularly those involving sulfhydryl or electrophilic interactions. The compound's mechanism of action is application-dependent; the acrylic acid group can serve as a Michael acceptor for covalent binding or be derivatized into amides and esters, while the nitro group can be reduced to an amine for further functionalization. This reagent is invaluable for probing biochemical pathways, designing targeted covalent inhibitors, and exploring structure-activity relationships (SAR) in drug discovery programs. It is supplied for laboratory research purposes.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO4S/c16-11-3-5-12(6-4-11)22-14-7-1-10(2-8-15(18)19)9-13(14)17(20)21/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDXKQQBZBHRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384295
Record name 3-[4-[(4-chlorophenyl)thio]-3-nitrophenyl]acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-52-1
Record name 3-[4-[(4-chlorophenyl)thio]-3-nitrophenyl]acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 3-Nitro-4-fluorobenzaldehyde

Nitration of 4-fluorobenzaldehyde using mixed acid (HNO₃/H₂SO₄) at 0–5°C yields 3-nitro-4-fluorobenzaldehyde with 78–82% efficiency. Excess nitric acid (>1.2 eq) minimizes di-nitration byproducts.

ParameterOptimal ValueImpact on Yield
Temperature0–5°CPrevents decomposition
HNO₃ Equivalence1.05–1.10Minimizes over-nitration
Reaction Time4–6 hoursComplete conversion

Step 2: Thioether Coupling

3-Nitro-4-fluorobenzaldehyde reacts with 4-chlorothiophenol (1.1 eq) in dimethylacetamide (DMAc) at 120°C for 12 hours, catalyzed by K₂CO₃ (2.0 eq). The fluoride leaving group enables efficient SNAr, achieving 85–90% conversion.

Critical Factors :

  • Solvent Polarity : DMAc (ε = 37.8) enhances nucleophilicity of thiophenoxide.

  • Base Strength : K₂CO₃ maintains pH 8–9, preventing aldehyde oxidation.

  • Byproduct Mitigation : Molecular sieves (4Å) absorb generated HF.

Acrylic Acid Formation via Aldol Condensation

The aldehyde intermediate undergoes condensation with malonic acid in pyridine under Dean-Stark conditions:

Reaction Scheme :
3-Nitro-4-[(4-chlorophenyl)thio]benzaldehyde + Malonic Acid → Target Acid + CO₂↑

ConditionSpecificationPurpose
Temperature80–85°CAccelerate decarboxylation
CatalystPiperidine (0.1 eq)Base for enolate formation
Reaction Time8–10 hoursComplete conversion

This step yields 70–75% crude product, with purity >95% after recrystallization from ethanol/water (4:1).

Process Optimization Strategies

DoE-Based Parameter Screening

A 2⁴ factorial design evaluated four variables in the thioether coupling step (Table 1):

FactorLow Level (-1)High Level (+1)
Temperature110°C130°C
K₂CO₃ Equivalence1.82.2
Solvent Volume5 mL/g10 mL/g
Reaction Time10 hours14 hours

Key Findings :

  • Temperature and base equivalence showed significant interaction (p < 0.05).

  • Optimal conditions: 125°C, 2.1 eq K₂CO₃, 8 mL/g DMAc, 12 hours → 93% yield.

Industrial-Scale Considerations

Continuous Flow Nitration

Microreactor technology enhances safety and efficiency for nitration:

  • Residence Time : 2.5 minutes vs. 4 hours batch

  • Yield Improvement : 89% with 99.5% purity

  • Exotherm Management : ΔT < 5°C achieved through Joule-Thomson cooling

Green Chemistry Metrics

MetricBatch ProcessOptimized Process
E-Factor3218
PMI (g/g)5629
Energy (kJ/mol)48002100

Solvent recovery (DMAc: 92% reclaimed) and catalyst recycling (K₂CO₃: 3× reuse) drive sustainability improvements.

Analytical Characterization

Post-synthetic validation employs:

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile Phase: 65:35 MeCN/0.1% H3PO4

  • Retention Time: 7.2 minutes

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J=2.1 Hz, 1H), 8.08 (dd, J=8.5, 2.1 Hz, 1H), 7.76 (d, J=8.5 Hz, 1H), 7.55 (d, J=15.9 Hz, 1H), 6.85 (d, J=15.9 Hz, 1H).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym) .

Chemical Reactions Analysis

3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The chlorophenylthio group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid is C15H10ClNO4S. This compound features a chlorophenylthio group and a nitrophenyl group attached to an acrylic acid backbone, contributing to its reactivity and potential biological activities.

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its reactive functional groups.
  • Chemical Reactions : It undergoes various chemical reactions, including:
    • Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate.
    • Reduction : The nitro group can be reduced to an amine using hydrogen gas with a palladium catalyst.
    • Nucleophilic Substitution : The chlorophenylthio group can participate in nucleophilic substitution reactions.

Biology

  • Biological Activity : Derivatives of this compound are studied for their potential biological activities, including:
    • Antimicrobial Properties : Exhibiting activity against various pathogens.
    • Anti-inflammatory Effects : Potentially inhibiting pathways involved in inflammation.
    • Anticancer Activity : Research is ongoing to explore its efficacy in targeting specific cancer pathways.

Medicine

  • Therapeutic Agent Development : There is ongoing research into the compound's potential as a therapeutic agent, particularly in inhibiting cPLA2α (cytosolic phospholipase A2 alpha), which plays a significant role in inflammatory diseases. Inhibiting this enzyme could lead to new treatments for conditions like arthritis and asthma.

Industry

  • Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • A study focusing on cPLA2α inhibition demonstrated that derivatives of this compound could effectively modulate inflammatory responses by targeting specific molecular pathways involved in the arachidonic acid cascade.
  • Another research project explored its antimicrobial properties, revealing promising results against certain bacterial strains, suggesting potential applications in pharmaceuticals aimed at treating infections.

Mechanism of Action

The mechanism of action of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid and its derivatives involves interactions with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenylthio group can also participate in binding interactions with proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of the target compound are influenced by its unique substituents. Below is a detailed comparison with analogous compounds, focusing on structural variations and their functional implications.

Substituent Variations on the Aromatic Ring

Thioether Group Modifications

  • 4-Chlorophenylthio vs. 4-Bromophenylthio: Replacing the chlorine atom with bromine (e.g., 3-{4-[(4-bromophenyl)thio]-3-nitrophenyl}acrylic acid, CAS: 175278-55-4 ) increases molecular weight (Br: 79.9 g/mol vs. Cl: 35.45 g/mol) and polarizability.
  • 4-Chlorophenylthio vs. 4-Methylphenylthio :
    Substituting chlorine with a methyl group (e.g., 3-{4-[(4-methylphenyl)thio]-3-nitrophenyl}acrylic acid ) reduces electronegativity, which could weaken electron-withdrawing effects critical for stabilizing the nitro group. This modification may decrease inhibitory activity against cPLA2α, as chlorine’s electronegativity is crucial for optimal enzyme interaction .

2.1.2. Nitro Group Position and Bioactivity The nitro group at position 3 on the phenyl ring is essential for cPLA2α inhibition. In the target compound, the nitro group’s electron-withdrawing nature enhances the acidity of the acrylic acid moiety (pKa ~4.5), promoting ionic interactions with the enzyme’s active site .

Acrylic Acid vs. Propanoic Acid Derivatives

The acrylic acid group in the target compound is a key pharmacophore. Replacing it with a propanoic acid chain (e.g., 3-(1-aryl-1H-indol-5-yl)propanoic acids ) retains inhibitory activity but shifts selectivity. For example, indole-based analogs showed improved cellular permeability due to the indole core’s lipophilicity, but required additional substituents (e.g., p-O-substituted phenyl groups) for potency, unlike the simpler acrylic acid in the target compound.

Sulfonamide vs. Thioether Linkers

3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid (CAS: ChemBL372227 ) replaces the thioether with a sulfonamide linker. Sulfonamides are stronger hydrogen-bond acceptors, which may enhance solubility but reduce membrane permeability. This compound’s activity profile remains uncharacterized in the provided evidence, but such structural changes often trade off between bioavailability and target engagement.

Key Research Findings

  • Critical Substituents : The 4-chlorophenylthio and 3-nitro groups synergize to optimize electron-withdrawing effects, stabilizing the acrylic acid’s deprotonated form for enzyme binding .
  • Bioisosteric Replacements : Bromine or methyl substitutions on the thioether group reduce potency, underscoring chlorine’s unique balance of electronegativity and steric bulk .
  • Scaffold Flexibility: While indole-based analogs (e.g., 3-(1-aryl-1H-indol-5-yl)propanoic acids) show promise, their complexity introduces synthetic challenges compared to the target compound’s straightforward structure .

Biological Activity

3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid, with the molecular formula C15H10ClNO4S, is a compound of significant interest in biological and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenylthio group and a nitrophenyl group linked to an acrylic acid backbone , which contributes to its unique chemical properties. The presence of these functional groups allows for various interactions with biological targets, enhancing its potential efficacy in therapeutic applications.

The mechanism of action for this compound primarily involves:

  • Inhibition of cPLA2α : This enzyme plays a crucial role in the arachidonic acid pathway, leading to the production of inflammatory mediators. Inhibition of cPLA2α is a promising strategy for treating inflammatory diseases. Studies have shown that this compound acts as an inhibitor, modulating inflammatory responses in various models .
  • Protein-Ligand Interactions : The nitro group can be reduced to form reactive intermediates that interact with cellular components, while the chlorophenylthio group can bind to proteins or enzymes, modulating their activity.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

The compound's ability to inhibit cPLA2α has been linked to reduced production of pro-inflammatory mediators. In animal models, treatment with this compound has shown decreased edema and inflammation markers, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and colorectal cancer cells, showing cytotoxic effects that warrant further investigation into its mechanisms and efficacy as a chemotherapeutic agent .

Research Findings and Case Studies

StudyFocusFindings
cPLA2α InhibitionDemonstrated effective inhibition in cell-based assays; potential for treating inflammatory diseases.
Anticancer ActivityShowed cytotoxic effects on MCF-7 cells; further studies needed for mechanism elucidation.
Antimicrobial ActivityEffective against various bacterial strains; potential for antibiotic development.

Q & A

Q. How can factorial design be applied to optimize the synthesis of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid?

Factorial design enables systematic variation of reaction parameters (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, a 2^k design can reduce the number of experiments while quantifying interactions between variables like nitration efficiency and thioether coupling yields. Statistical tools (ANOVA) help prioritize factors affecting purity and yield .

Q. What safety protocols are essential for handling nitro- and thioether-containing intermediates during synthesis?

Refer to Safety Data Sheets (SDS) for hazard classification (e.g., explosive potential of nitro groups, toxicity of thioethers). Use fume hoods, anti-static equipment, and personal protective gear. For scaled-up reactions, implement inert atmospheres and real-time monitoring for exothermic events .

Q. How do structural features like the nitro group and chlorophenylthio moiety influence the compound’s reactivity?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to specific positions. The chlorophenylthio moiety enhances lipophilicity, affecting solubility in polar solvents. UV-Vis and NMR can track electronic effects, while DFT calculations predict reactive sites .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR : Confirm regiochemistry of nitro and thioether groups via ¹H/¹³C chemical shifts.
  • HPLC-MS : Assess purity and detect byproducts (e.g., dehalogenated derivatives).
  • IR : Identify carbonyl (C=O) and nitro (NO₂) stretching frequencies .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data across cell lines?

Molecular docking and MD simulations model interactions with targets (e.g., kinases or receptors) to explain variability. For instance, antiproliferative activity discrepancies may arise from differences in cell membrane permeability or metabolic degradation pathways. Validate predictions with CRISPR-edited cell models .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Prodrug design : Modify the carboxylic acid group to ester prodrugs for enhanced absorption.
  • Nanocarriers : Encapsulate in liposomes to improve solubility and reduce off-target effects.
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., nitro reduction) .

Q. How can AI-driven reaction path search tools accelerate mechanistic studies?

Quantum chemical calculations (e.g., DFT) combined with transition-state sampling (NEB method) map potential energy surfaces. Machine learning (e.g., neural networks) predicts intermediates, reducing trial-and-error experimentation. Validate with isotopic labeling and kinetic isotope effects .

Q. What environmental impact assessments are needed for large-scale use?

  • Degradation studies : Use HPLC-MS to identify photolytic/hydrolytic breakdown products (e.g., chlorophenols).
  • Ecotoxicity models : Predict LC₅₀ values for aquatic organisms via QSAR.
  • Lifecycle analysis : Track persistence in soil/water using radiolabeled analogs .

Q. How do crystal packing interactions affect the compound’s stability and formulation?

Single-crystal X-ray diffraction reveals intermolecular forces (e.g., hydrogen bonds between carboxylic acid groups). Stability under humidity/temperature stress is tested via PXDR and DSC. Co-crystallization with excipients (e.g., cyclodextrins) can mitigate hygroscopicity .

Q. What computational frameworks integrate heterogeneous/homogeneous catalysis data for reaction optimization?

Multi-scale modeling combines microkinetic models (Catalytic Cycle Explorer) with reactor simulations (COMSOL). For example, optimize nitro group reduction using Pd/C catalysts by coupling surface adsorption energies with flow reactor dynamics .

Data Management and Validation

Q. How to address reproducibility issues in biological assays?

  • Blinded replicates : Minimize bias by randomizing sample processing.
  • Orthogonal assays : Confirm antiproliferative activity via both MTT and apoptosis markers (e.g., caspase-3).
  • Data sharing : Use platforms like PubChem to cross-validate results with independent studies .

Q. What encryption protocols ensure secure handling of sensitive computational data?

Implement AES-256 encryption for quantum chemistry output files and blockchain-based audit trails for experimental data. Role-based access controls (RBAC) restrict raw data to authorized personnel .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid
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3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

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